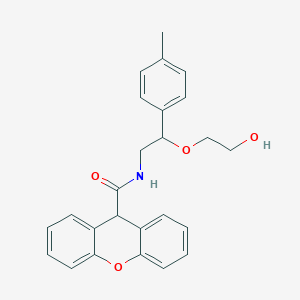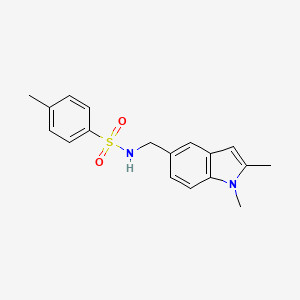
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol, or commonly known as PTP, is a synthetic compound of the thiophene family, which is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments, such as organic synthesis, chromatography, and spectroscopy. PTP has been studied extensively in recent years and has shown potential in a variety of biochemical and physiological effects.
科学的研究の応用
PTP has been used in a variety of scientific research applications, including organic synthesis, chromatography, and spectroscopy. In organic synthesis, PTP is used as a reagent in a variety of reactions, such as the synthesis of polymers, polysaccharides, and peptides. In chromatography, PTP can be used to separate and identify components of a mixture. In spectroscopy, PTP can be used to detect and measure the concentrations of various compounds.
作用機序
The mechanism of action of PTP is not well understood. However, it is believed that PTP binds to certain proteins in the body and alters their function. This binding can result in a variety of biochemical and physiological effects, such as changes in gene expression, enzyme activity, and cell signaling.
Biochemical and Physiological Effects
PTP has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that PTP can modulate the activity of several enzymes, including phosphatases, proteases, and kinases. In vivo studies have shown that PTP can modulate the expression of several genes, including those involved in inflammation, apoptosis, and cell cycle regulation. PTP has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
実験室実験の利点と制限
PTP is a versatile compound that has a variety of advantages and limitations for lab experiments. One of the main advantages of PTP is its low cost and availability. Additionally, PTP is relatively stable and can be stored for long periods of time. However, PTP is not very soluble in water, which can limit its use in certain experiments. Additionally, PTP can be toxic at high concentrations, and proper safety precautions should be taken when using it in the laboratory.
将来の方向性
Although PTP has been studied extensively, there is still much to be learned about its biochemical and physiological effects. Future research should focus on elucidating the mechanism of action of PTP and exploring its potential therapeutic applications. Additionally, further research is needed to better understand the toxicity of PTP and develop methods to reduce its toxicity. Finally, research should be conducted to develop more efficient synthesis methods and to improve the solubility of PTP in water.
合成法
The synthesis of PTP is a relatively simple process that involves the use of a variety of reagents and catalysts. The first step is the reaction of 1-piperazine and thiophene-2-thiol in the presence of a base, such as potassium carbonate. This reaction produces the desired product, PTP, as well as a number of byproducts. The reaction is typically carried out in an aqueous solution at a temperature of around 100°C. The reaction can be further optimized by the addition of a catalyst, such as palladium or ruthenium.
特性
IUPAC Name |
1-piperazin-1-yl-3-thiophen-2-ylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS2/c14-10(8-13-5-3-12-4-6-13)9-16-11-2-1-7-15-11/h1-2,7,10,12,14H,3-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDQSPJGINMMGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CSC2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2388930.png)

![(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2388933.png)
![(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2388937.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)
![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388944.png)





![10,11-Dimethoxy-6,8,13,13a-tetrahydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B2388951.png)